molecular formula C4H6F3NO B1346083 2-(Trifluoromethyl)-1,3-oxazolidine CAS No. 31185-54-3

2-(Trifluoromethyl)-1,3-oxazolidine

Cat. No.: B1346083
CAS No.: 31185-54-3
M. Wt: 141.09 g/mol
InChI Key: FBPSIMNHRRIBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)-1,3-oxazolidine, often referred to as "Fox," is a chiral heterocyclic compound valued in organic and medicinal chemistry as a hydrolytically stable pseudoproline surrogate . Its core structure is a five-membered ring with the molecular formula C 4 H 6 F 3 NO and a molecular weight of 141.09 g/mol . The integration of the trifluoromethyl group at the 2-position confers significant metabolic stability and influences the compound's lipophilicity, making it a highly valuable building block for the synthesis of enantiopure, trifluoromethylated target molecules . This compound serves as a versatile chiral intermediate in advanced synthetic methodology. Its primary research value lies in its role as a precursor to a wide range of trifluoromethylated (Tfm) compounds. Key applications include its use in Strecker-type reactions for the concise synthesis of enantiopure α-trifluoromethyl alanines, diamines, and amino alcohols . Furthermore, it is a key substrate in Mannich-type additions to access β-trifluoromethyl-β-amino acids and γ-trifluoromethyl-γ-amino alcohols, as well as in alkynylation and allylation reactions to produce propargyl and homoallylic α-trifluoromethyl amines, respectively . The stereoselectivities observed in these reactions are often high, facilitated by the conformational bias induced by the trifluoromethyl group, allowing for the preparation of enantiomerically pure products . The compound can be synthesized by the condensation of serine esters with trifluoroacetaldehyde hemiacetal . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. It is not for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPSIMNHRRIBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953270
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-54-3
Record name Oxazolidine, 2-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)-1,3-oxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1,3-oxazolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Trifluoromethyl 1,3 Oxazolidine and Its Derivatives

Condensation Reactions for Core Scaffold Formation

Condensation reactions represent a direct and widely employed method for the construction of the 2-(trifluoromethyl)-1,3-oxazolidine ring system. These reactions typically involve the formation of two new bonds between an amino alcohol and a trifluoromethyl-containing carbonyl compound or its equivalent.

Condensation of Serine Esters with Trifluoroacetaldehyde (B10831) Hemiacetal or Trifluoroacetone

A convenient and common method for the synthesis of 2-(trifluoromethyl)-1,3-oxazolidines involves the condensation of serine esters with either trifluoroacetaldehyde hemiacetal or trifluoroacetone. acs.orgnih.govacs.orgfigshare.com This approach allows for the direct incorporation of the trifluoromethyl group at the 2-position of the oxazolidine (B1195125) ring. The reaction typically proceeds with good yields and can exhibit diastereoselectivity, depending on the specific reactants and conditions employed. These resulting trifluoromethyl-containing oxazolidines, also known as Fox derivatives, are noted for their configurational and hydrolytic stability, making them valuable as proline surrogates in peptide chemistry. acs.orgnih.govacs.orgfigshare.com

The condensation of serine methyl ester hydrochloride with trifluoroacetone has been shown to produce the corresponding disubstituted oxazolidines in good yields, with the major diastereomer being isolated in 74% yield. figshare.com The use of trifluoroacetaldehyde ethyl hemiacetal with cysteine methyl ester has also been demonstrated to yield the analogous trifluoromethyl-containing thiazolidines. figshare.com

Table 1: Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines via Condensation of Serine Esters

Serine EsterTrifluoromethyl Carbonyl SourceProductYieldDiastereomeric Ratio (if applicable)Reference
L-Serine methyl ester hydrochlorideTrifluoroacetone(4S)-4-(Methoxycarbonyl)-2-methyl-2-(trifluoromethyl)-1,3-oxazolidineGoodMajor diastereomer isolated figshare.com
D-Serine methyl ester hydrochlorideTrifluoroacetaldehyde ethyl hemiacetal(4R)-4-(Methoxycarbonyl)-2-(trifluoromethyl)-1,3-oxazolidineNot specifiedNot specified figshare.com

Condensation of Trifluoromethyl Ketones or Fluoral with Chiral Amino Alcohols (e.g., (R)-Phenylglycinol)

Chiral amino alcohols, such as (R)-phenylglycinol, are frequently used as starting materials to induce chirality in the resulting this compound products. The condensation of these chiral amino alcohols with trifluoromethyl ketones or fluoral (trifluoroacetaldehyde) provides a stereoselective route to functionalized α-trifluoromethylamines upon ring opening.

For instance, the reaction of ethyl trifluoropyruvate with (R)-phenylglycinol can lead to the formation of chiral oxazolidines. acs.orgsigmaaldrich.com This method is a key step in the synthesis of enantiopure α-trifluoromethylated amino acids. The versatility of the (R)-phenylglycinol chiral auxiliary is advantageous as it can be removed through methods like hydrogenolysis or treatment with lead tetraacetate. acs.org

Synthesis from N-Boc-Serine Methyl Esters under Acidic Catalysis

The synthesis of 1,3-oxazolidine derivatives can also be achieved from N-Boc-protected serine methyl esters through acid-catalyzed cyclization. In this method, the amino and hydroxyl groups of the serine derivative react with a suitable carbonyl compound in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to form the oxazolidine ring. This approach is particularly useful for preparing N-protected oxazolidines that can be further elaborated into more complex molecules. The cyclization of C- and N-terminal protected L-serine is achieved by refluxing with 2,2-dimethoxypropane (DMP) and PTSA in benzene.

Formation from Ethyl Trifluoropyruvate

Table 2: Synthesis of Chiral Oxazolidines from Ethyl Trifluoropyruvate

Chiral Amino AlcoholCatalystProductYieldDiastereomeric RatioReference
(R)-PhenylglycinolPPTS(4R)-4-Phenyl-2-(ethoxycarbonyl)-2-(trifluoromethyl)-1,3-oxazolidine65%75:25 acs.org

Cycloaddition Approaches to 2-(Trifluoromethyl)-1,3-oxazolidines

Cycloaddition reactions offer an alternative and powerful strategy for the construction of the this compound ring system. These methods often involve the reaction of a three-membered ring, such as an aziridine, with a dipolarophile, like an aldehyde.

Ag(I)-Catalyzed Cycloaddition of 2-Trifluoromethyl-N-tosylaziridine with Aldehydes

A notable cycloaddition approach involves the reaction of 2-trifluoromethyl-N-tosylaziridine with various aldehydes in the presence of a catalytic amount of a silver(I) salt, such as silver hexafluoroantimonate (AgSbF₆). nih.gov This reaction proceeds with excellent regio- and stereoselectivity to afford the corresponding cis-4-trifluoromethyl-2-substituted-N-tosyl-1,3-oxazolidines. nih.gov The silver(I) catalyst is believed to act as a Lewis acid, activating the aziridine ring towards nucleophilic attack by the aldehyde oxygen, leading to the formation of a 1,3-dipole intermediate which then undergoes cyclization.

Table 3: Ag(I)-Catalyzed Cycloaddition for the Synthesis of 2-(Trifluoromethyl)-1,3-oxazolidines

AziridineAldehydeCatalystProduct StereochemistrySelectivityReference
2-Trifluoromethyl-N-tosylaziridineVarious aldehydesAgSbF₆cis-4-trifluoromethyl-2-substitutedExcellent regio- and stereoselectivity nih.gov

TiF4-Mediated Regioselective Cycloaddition of 2-(Trifluoromethyl)-N-tosylaziridine to Nitriles

A notable method for the synthesis of trifluoromethylated heterocyclic compounds involves the [3+2] cycloaddition of 2-(trifluoromethyl)-N-tosylaziridine with nitriles. This reaction is effectively mediated by titanium(IV) fluoride (TiF4) as a Lewis acid, proceeding under mild conditions to afford 4-(trifluoromethyl)-1,3-imidazolines with high yields and excellent regioselectivity. acs.orgnih.gov

The selection of the Lewis acid is crucial for the success of this transformation. While various Lewis acids can be employed, TiF4 has been identified as particularly effective. For instance, the reaction of 2-(trifluoromethyl)-N-Ts-aziridine with acetonitrile in the presence of an excess of TiF4 (3.5 equivalents) at 80°C for 1 hour results in the formation of the corresponding 1,3-imidazoline as a single regioisomer in a 65% yield. acs.org

A proposed mechanism for this cycloaddition is depicted below. The reaction is initiated by the activation of the aziridine ring by TiF4, leading to a polarized intermediate. This activated complex is then attacked by the nitrile, forming a betaine intermediate. Subsequent intramolecular ring closure yields the final 1,3-imidazoline product. acs.org While a concerted pathway cannot be entirely ruled out, this stepwise mechanism provides a plausible explanation for the observed regioselectivity. acs.org

Table 1: TiF4-Mediated Cycloaddition of 2-(Trifluoromethyl)-N-tosylaziridine with Acetonitrile acs.org

EntryLewis AcidEquivalents of Lewis AcidTemperature (°C)Time (h)Yield (%)
1TiF43.580165

Multi-component Coupling Reactions for 1,3-Oxazolidine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including 1,3-oxazolidine derivatives. One such example is the tin(II) chloride (SnCl2)-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde. rsc.org This method is advantageous due to its simplicity, lack of need for additives, bases, or oxidants, and its ability to proceed at moderate temperatures with good tolerance for various functional groups. rsc.org

The reaction involves the in-situ formation of a Schiff base from the aniline and paraformaldehyde, which then reacts with the epoxide to form the 1,3-oxazolidine ring. The use of paraformaldehyde as a C1 feedstock is a key feature of this methodology. rsc.org While this specific example does not detail the direct synthesis of 2-(trifluoromethyl)-1,3-oxazolidines, the principles of multi-component reactions are applicable to the construction of a wide array of substituted oxazolidines. The versatility of MCRs lies in the ability to vary the starting components to achieve a diverse range of products.

Table 2: SnCl2-Catalyzed Three-Component Synthesis of 1,3-Oxazolidine Derivatives rsc.org

Aniline DerivativeEpoxideProduct Structure
AnilineStyrene oxide3-Phenyl-5-phenyl-1,3-oxazolidine
4-MethoxyanilinePropylene oxide3-(4-Methoxyphenyl)-5-methyl-1,3-oxazolidine
4-ChloroanilineCyclohexene oxide3-(4-Chlorophenyl)-hexahydrobenzo[d]oxazole

Ring Expansion Reactions to Form 2-(2-Oxoalkylidene)-1,3-oxazolidine Derivatives

Ring expansion reactions provide another synthetic route to functionalized 1,3-oxazolidine derivatives. Specifically, 2-(2-oxoalkylidene)-1,3-oxazolidines can be prepared through various strategies. One common method involves the reaction of active methylene compounds with carbon disulfide in the presence of a strong base, followed by methylation to form an α-oxoketene-S,S-ketal intermediate. This intermediate then reacts with a vicinal amino alcohol to yield the desired 2-(2-oxoalkylidene)-1,3-oxazolidine. researchgate.net

An alternative approach involves the reaction of active methylene compounds with β-chloroethyl isocyanate in the presence of a base like triethylamine (B128534) or sodium metal. researchgate.net More recently, a catalyst-free electrophilic ring expansion of N-unprotected aziridines with α-oxoketenes has been developed. researchgate.net In this method, α-oxoketenes are generated in situ from the Wolff rearrangement of 2-diazo-1,3-dicarbonyl compounds under thermal conditions, often accelerated by microwave irradiation. researchgate.net These highly reactive intermediates then react with N-unprotected aziridines to afford the 2-alkylidene-1,3-oxazolidine products in good to excellent yields. researchgate.net This method is highly atom-economical as it only results in the loss of nitrogen gas and does not require any additives. researchgate.net

Table 3: Synthesis of 2-(2-Oxoalkylidene)-1,3-oxazolidine Derivatives via Ring Expansion

Starting MaterialsReagents/ConditionsProduct
Active methylene compound, Carbon disulfide, Methyl iodide, Vicinal amino alcoholStrong base2-(2-Oxoalkylidene)-1,3-oxazolidine
Active methylene compound, β-Chloroethyl isocyanateTriethylamine or Na2-(2-Oxoalkylidene)-1,3-oxazolidine
N-Unprotected aziridine, 2-Diazo-1,3-dicarbonyl compoundHeat (Microwave)2-Alkylidene-1,3-oxazolidine

Stereochemical Control and Asymmetric Synthesis Involving 2 Trifluoromethyl 1,3 Oxazolidine

2-(Trifluoromethyl)-1,3-oxazolidines as Chiral Auxiliaries (Fox Auxiliaries)

Derived from the condensation of trifluoroacetaldehyde (B10831) or trifluoroacetone with amino alcohols, 2-(trifluoromethyl)-1,3-oxazolidines, often referred to as "Fox auxiliaries," have proven to be highly effective in controlling the stereochemistry of reactions involving enolates. cyu.frnih.govfigshare.com The trifluoromethyl group, with a steric hindrance comparable to an isopropyl or tert-butyl group, acts as a potent chiral inducer. academie-sciences.fr

The alkylation of amide enolates derived from Fox auxiliaries proceeds with exceptionally high diastereoselectivity. nih.gov For instance, the α-alkylation of amide enolates using a pseudo-C2 symmetry trans-4-phenyl-2-trifluoromethyloxazolidine (trans-Fox) as a chiral auxiliary exhibits greater than 99% diastereomeric excess (de). nih.govresearchgate.net This remarkable stereocontrol is attributed to the interplay of fluorine-metal and π-metal interactions, which rigidify the transition state and direct the approach of the electrophile to one face of the enolate. cyu.frnih.govresearchgate.net A theoretical and experimental study revealed that for the trans-Fox auxiliary, both of these interactions favor the formation of the same diastereomer through Re face alkylation of the enolate. nih.govresearchgate.net In contrast, the use of the cis-Fox auxiliary leads to poor diastereoselectivity due to competing interactions that result in nearly isoenergetic transition states for attack from either the Re or Si face. nih.govresearchgate.net The alkylation reactions of amide sodium enolates derived from a C-2 disubstituted trifluoromethylated oxazolidine (B1195125) also occur with very high diastereoselectivity (>98% de) and offer enhanced stability towards bases at higher temperatures compared to their C-2 monosubstituted counterparts. researchgate.net

Table 1: Diastereoselective Alkylation of Amide Enolates using Fox Auxiliaries

Chiral Auxiliary Electrophile Diastereomeric Excess (de)
trans-4-phenyl-2-trifluoromethyloxazolidine Benzyl bromide >99%
cis-4-phenyl-2-trifluoromethyloxazolidine Benzyl bromide Low
C-2 disubstituted trifluoromethylated oxazolidine Alkyl halides >98%

This table is generated based on data from multiple sources for illustrative purposes. nih.govresearchgate.netresearchgate.net

Upon completion of the reaction, the chiral auxiliary can be efficiently recovered and reused, making this a practical and effective method for accessing enantiopure acids, aldehydes, and α-chiral alcohols. cyu.fr

The use of Fox chiral auxiliaries extends to the highly diastereoselective α-hydroxylation of amide enolates. cyu.fracs.org This process utilizes molecular oxygen as a mild and environmentally friendly oxidizing agent. acs.org The reaction proceeds with excellent diastereoselectivity, affording valuable enantiopure α-hydroxy carboxylic acids and their corresponding alcohols after cleavage of the auxiliary. cyu.fracs.org The chiral auxiliary is also efficiently recovered in this process. acs.org

Fox auxiliaries have also been successfully employed in asymmetric aldol (B89426) reactions. cyu.fr The stereochemical outcome of these reactions is dependent on the nature of the enolate. For example, aldol reactions of amide enolates derived from a trifluoromethylated oxazolidine chiral auxiliary can yield products with moderate anti diastereoselectivity when using lithium and sodium enolates, while high syn diastereoselectivity is achieved with boron enolates. researchgate.net This tunability allows for the selective synthesis of either syn or anti aldol adducts, which are versatile building blocks in organic synthesis.

Stereospecific Transformations of Chiral 2-(Trifluoromethyl)-1,3-oxazolidines

Beyond their role as detachable chiral directors, chiral 2-(trifluoromethyl)-1,3-oxazolidines can themselves undergo stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product.

The reduction of chiral 2-trifluoromethyl-1,3-oxazolidines with lithium aluminum hydride (LiAlH₄) proceeds in a stereospecific manner with retention of configuration at the carbon bearing the trifluoromethyl group. oup.comoup.com This provides an asymmetric synthetic route to 1-substituted 2,2,2-trifluoroethylamines. oup.comoup.com The reaction is believed to proceed through a direct reaction of LiAlH₄ with the oxazolidine ring, without the formation of an intermediate imine. oup.com The presence of the highly electron-withdrawing trifluoromethyl group is thought to destabilize the potential formation of a positive charge at the 2-position, thereby hindering ring opening to an imine. oup.com

Table 2: Stereospecific Reduction of Chiral 2-(Trifluoromethyl)-1,3-oxazolidines

Substrate Reducing Agent Stereochemical Outcome
Chiral 2-trifluoromethyl-1,3-oxazolidine LiAlH₄ Retention of configuration

This table is generated based on data from the provided text for illustrative purposes. oup.comoup.com

The ring of chiral 2-(trifluoromethyl)-1,3-oxazolidines can be opened in the presence of a Lewis acid, generating a reactive iminium ion intermediate. This intermediate can then be trapped by various nucleophiles in a stereoselective manner, leading to the formation of a new carbon-carbon bond. researchgate.net This methodology has been successfully applied to the diastereoselective synthesis of a range of functionalized α-trifluoromethylamines, including trifluoromethylated homoallylic and propargylic amines, α-amino nitriles, β-aminoketones, and β-aminoesters, using silylated nucleophiles. researchgate.net For example, the resulting α-amino nitrile and β-amino ester can be readily converted into (+)-3,3,3-trifluoroalanine and (+)-4,4,4-trifluoro-3-aminobutanoic acid, respectively. researchgate.net

Diastereoselective Synthesis of Enantiopure Trifluoromethylated Amino Compounds and Related Structures

The chiral scaffold of 2-(trifluoromethyl)-1,3-oxazolidines, particularly those derived from readily available chiral amino alcohols like (R)-phenylglycinol, serves as a powerful precursor for the stereoselective synthesis of a wide array of enantiopure trifluoromethylated compounds. The core strategy involves the Lewis acid-promoted ring-opening of the oxazolidine to generate a chiral trifluoromethyl iminium ion intermediate. This electrophilic species then reacts with various nucleophiles in a diastereoselective manner, controlled by the stereocenter of the chiral auxiliary.

α-Trifluoromethyl Amino Acids (e.g., Trifluoroalanine, Proline, Serine, Aspartic Acid, Homoserine, Pyroglutamic Acid)

A primary route to α-trifluoromethyl α-amino acids from 2-(trifluoromethyl)-1,3-oxazolidine precursors is the Strecker-type reaction. cyu.fr This method involves the addition of a cyanide source, typically trimethylsilyl cyanide (TMSCN), to the iminium ion generated from the oxazolidine, yielding an α-amino nitrile. Subsequent hydrolysis of the nitrile group affords the desired α-trifluoromethyl amino acid. While the diastereoselectivity of the cyanide addition can be modest, the resulting diastereomeric α-amino nitriles are often easily separable by chromatography or crystallization. cyu.fr This strategy has been successfully employed for the synthesis of enantiopure (S)- and (R)-α-trifluoromethyl versions of alanine, serine, and aspartic acid. cyu.frdocumentsdelivered.comacademie-sciences.fr

For more complex cyclic amino acids, multi-step sequences originating from chiral trifluoromethyl oxazolidines are employed. For instance, enantiopure α-Tfm-proline and α-Tfm-pyroglutamic acid have been synthesized from chiral oxazolidines derived from ethyl trifluoropyruvate. academie-sciences.fracademie-sciences.fr The synthesis of α-Tfm-homoserine has also been achieved as a product of the ring-opening of a related azetidine precursor, which itself was synthesized from a chiral oxazolidine intermediate. academie-sciences.fracademie-sciences.fr

Table 1: Synthesis of α-Trifluoromethyl Amino Acids via Oxazolidine Intermediates
Target CompoundSynthetic RouteKey ReagentsDiastereoselectivityReference(s)
(R)-TrifluoroalanineStrecker-type reactionTMSCN, Lewis AcidModest, but separable cyu.frresearchgate.net
α-Tfm-SerineStrecker-type reactionTMSCN, BF₃·OEt₂Separable diastereomers cyu.fracademie-sciences.fracademie-sciences.fr
α-Tfm-Aspartic AcidStrecker-type reactionTMSCN, BF₃·OEt₂Separable diastereomers cyu.fracademie-sciences.fracademie-sciences.fr
α-Tfm-ProlineMulti-step sequenceNaBH₄/CaCl₂, MesylationHigh academie-sciences.fr
α-Tfm-Pyroglutamic AcidMulti-step sequenceHydroboration, OxidationHigh cyu.fr
α-Tfm-HomoserineAzetidine ring-openingH₂/Pd(OH)₂High academie-sciences.fracademie-sciences.fr

β-Trifluoromethyl β-Amino Acids and β-Amino Ketones

The synthesis of enantiopure β-trifluoromethyl β-amino acids and their precursors, β-amino ketones, is effectively achieved through Mannich-type and Reformatsky-type reactions. acs.org In the Mannich-type reaction, the chiral iminium ion derived from the this compound reacts with silyl enol ethers or ketene silyl acetals in the presence of a Lewis acid. researchgate.netacs.org This approach yields β-trifluoromethyl β-amino ketones and esters, respectively, with good yields and high diastereoselectivity (dr up to 96:4). acs.org

Alternatively, the Reformatsky-type reaction, involving the addition of a zinc enolate of an α-bromoester to the chiral iminium species, provides access to β-trifluoromethyl-β-lactams, which are direct precursors to β-trifluoromethyl β-amino acids. cyu.fr

Table 2: Synthesis of β-Trifluoromethyl β-Amino Compounds
Target Compound ClassSynthetic RouteKey ReagentsDiastereoselectivity (dr)Reference(s)
β-Tfm β-Amino KetonesMannich-type reactionKetone Silyl Enol Ethers, BF₃·OEt₂Up to 96:4 acs.org
β-Tfm β-Amino EstersMannich-type reactionKetene Silyl Acetals, BF₃·OEt₂Good to high researchgate.netacs.org
β-Tfm β-Amino AcidsFrom β-Tfm β-Amino EstersHydrolysisN/A acs.org
β-Tfm β-LactamsReformatsky-type reactionEthyl bromoacetate, ZincModerate cyu.fracs.org

γ-Trifluoromethyl γ-Amino Alcohols

Enantiopure γ-trifluoromethyl γ-amino alcohols are accessible from the β-trifluoromethyl β-amino ketones synthesized via the Mannich-type reaction described previously. acs.org The stereoselective reduction of the ketone functionality in these intermediates yields the corresponding γ-amino alcohols. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, providing access to different diastereomers of the final product.

Another powerful method involves the direct addition of organometallic reagents (e.g., organolithium species) to chiral 2-hydroxymethyl fluorinated oxazolidines. nih.gov This reaction proceeds with high diastereoselectivity to furnish β-trifluoromethyl β-amino alcohols, which are isomeric to the aforementioned γ-amino alcohols, demonstrating the versatility of the oxazolidine scaffold in accessing different structural motifs. nih.gov

α-Trifluoromethyl Amines and Diamines

The general strategy for synthesizing α-trifluoromethyl amines relies on the addition of various carbon-based nucleophiles to the chiral iminium ion generated from the this compound ring. researchgate.net The reaction of these oxazolidines with silylated nucleophiles under Lewis acid activation provides a versatile and stereoselective route to a range of functionalized α-trifluoromethyl amines. cyu.frresearchgate.net

Furthermore, α-trifluoromethyl diamines can be synthesized from the α-amino nitrile intermediates of the Strecker reaction. cyu.fr Reduction of the nitrile group, for example using lithium aluminum hydride (LiAlH₄), provides the corresponding 1,2-diamine while preserving the stereochemical integrity of the adjacent trifluoromethyl-bearing carbon.

α-Trifluoromethyl Homoallylic and Propargylic Amines

The synthesis of α-trifluoromethyl homoallylic and propargylic amines is achieved by reacting the chiral iminium ion intermediate with appropriate organometallic reagents. researchgate.net Specifically, the addition of allylsilanes (e.g., allyltrimethylsilane) or silylated alkynes to the oxazolidine in the presence of a Lewis acid catalyst affords the corresponding trifluoromethylated homoallylic and propargylic amines with good diastereoselectivity. researchgate.net These products are valuable building blocks that contain multiple functional groups for further synthetic transformations. researchgate.net

Methodologies for Diastereomer Separation and Enantiomeric Purity

A significant advantage of using chiral auxiliaries, such as the (R)-phenylglycinol moiety in many this compound systems, is the facilitation of diastereomer separation. Even in reactions where the initial diastereoselectivity is only moderate, the resulting diastereomeric products can often be efficiently separated using standard laboratory techniques. cyu.fracs.org

Common Separation Techniques:

Crystallization: In many cases, one diastereomer is significantly less soluble than the other, allowing for its isolation in high purity through simple crystallization and filtration. nih.gov This method is highly effective and scalable.

Silica Gel Chromatography: Flash column chromatography is a widely used method to separate diastereomers that have different polarities and affinities for the stationary phase. The presence of the bulky and polar chiral auxiliary often imparts a sufficient difference in properties to allow for clean separation. academie-sciences.fr

Determination of Enantiomeric Purity: Once the chiral auxiliary is removed to yield the final enantiopure product, its enantiomeric purity must be confirmed. Several analytical methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess (ee). The enantiomers are separated on a chiral stationary phase, and their relative concentrations are determined by integration of the detector signal. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

With Chiral Derivatizing Agents: The enantiomers can be converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid or (R)-2-fluorophenylacetic acid). mdpi.com The resulting diastereomers will have distinct signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, which can be integrated to determine the enantiomeric ratio.

With Chiral Solvating Agents: In some cases, the addition of a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Gas Chromatography (GC) on a Chiral Column: For volatile compounds, GC with a chiral stationary phase can be used to separate and quantify the enantiomers. cat-online.com

The successful application of these separation and analytical techniques is crucial for obtaining and verifying the high enantiopurity of the final trifluoromethylated compounds synthesized from this compound precursors. acs.org

Reactivity and Reaction Mechanisms of 2 Trifluoromethyl 1,3 Oxazolidine

Nucleophilic Reactivity at the Nitrogen Center

The nitrogen atom in the 2-(trifluoromethyl)-1,3-oxazolidine ring can act as a nucleophile, participating in acylation and amidification reactions.

N-Acylation Reactions

N-acylation of chiral 2-(trifluoromethyl)-1,3-oxazolidines provides a route to various functionalized compounds. nih.govacs.org These reactions typically involve the use of acylating agents like acid chlorides or anhydrides. researchgate.net The trifluoromethyl group's strong electron-withdrawing effect makes the oxazolidine (B1195125) ring stable, and these N-acylation reactions can proceed without epimerization at the stereogenic centers. acs.org

For instance, the benzoylation of trans-(S,S)-1 oxazolidine with benzoyl chloride in the presence of triethylamine (B128534) resulted in a mixture of (R,S)-10 and (S,S)-10. acs.org This suggests that under certain conditions, epimerization at the C-2 position can occur, leading to a mixture of diastereomers. acs.org

A variety of N-acyl oxazolidinones can be successfully trifluoromethylated using a simple protocol involving Ru-catalyzed radical addition to zirconium enolates. nih.gov This method is notable for its experimental simplicity and the use of inexpensive reagents, providing good yields and stereocontrol. nih.gov

Table 1: Examples of N-Acylation Reactions
ReactantReagentProductYieldDiastereomeric Ratio (dr)
trans-(S,S)-1 oxazolidineBenzoyl chloride, triethylamine(R,S)-10 and (S,S)-1060%54:46
N-acyl oxazolidinonesRu catalyst, zirconium enolatesTrifluoromethylated N-acyl oxazolidinonesGoodGood stereocontrol

Amidification Reactions

2-(Trifluoromethyl)-1,3-oxazolidines can also undergo amidification reactions. nih.govacs.org A notable feature of these reactions is that they can often be performed without the need for prior protection of the oxazolidine's amino group. acs.org The deactivating effect of the trifluoromethyl group on the nitrogen atom prevents side reactions like diketopiperazine formation. acs.org The coupling reactions proceed without any epimerization at the C-2 or C-4 centers, highlighting the configurational stability of these compounds. acs.org

The synthesis of N-methyl amides from Tfm-Ψpro methyl esters is achieved in a two-step process involving saponification of the ester followed by an amidification reaction with methylamine (B109427) under standard peptide bond formation conditions. acs.org

Electrophilic Reactivity and Ring Opening Pathways

The this compound ring can be activated by Lewis acids, leading to ring-opening and the formation of electrophilic species that can react with various nucleophiles. acs.orgresearchgate.net

Formation and Reactivity of Chiral Iminium Salts

Lewis acid-promoted ring opening of chiral 2-(trifluoromethyl)-1,3-oxazolidines generates chiral iminium salts. acs.org These intermediates are highly reactive electrophiles and have been utilized in stereoselective C-C bond formation reactions. acs.org The reaction of these oxazolidines with silylated nucleophiles under Lewis acid activation provides a stereoselective pathway to functionalized α-trifluoromethylamines. researchgate.net

Reformatsky-Type Reactions

The Reformatsky reaction, which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for use with 2-(trifluoromethyl)-1,3-oxazolidines. acs.orgwikipedia.org These reactions provide a route to β-trifluoromethyl-β-amino esters. acs.org However, the stereoselectivity of the Reformatsky-type reaction in this context has been reported to be lower than that of Mannich-type reactions. acs.org The classical Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester and zinc dust. wikipedia.org

The samarium(II) iodide mediated asymmetric Reformatsky-type reaction of chiral 3-bromoacetyl-2-oxazolidinones with various aldehydes has been studied, yielding α-unbranched β-hydroxy carboximides with high diastereomeric excess. nih.gov

Table 2: Comparison of Reformatsky and Mannich-Type Reactions
Reaction TypeKey FeaturesStereoselectivity
Reformatsky-TypeForms β-trifluoromethyl-β-amino esters. acs.org Involves an organozinc reagent. wikipedia.orgLower stereoselectivity compared to Mannich-type reactions. acs.org
Mannich-TypeInvolves a chiral fluorinated iminium ion. acs.org Reacts with enoxysilanes. acs.orgHigher stereoselectivity (dr up to 96:4). acs.org

Mannich-Type Reactions

Mannich-type reactions involving the chiral iminium ion derived from 2-(trifluoromethyl)-1,3-oxazolidines have proven to be a highly effective method for the stereoselective synthesis of β-trifluoromethyl-β-amino ketones. acs.org These reactions, when carried out with enoxysilanes in the presence of a Lewis acid like BF₃·Et₂O, proceed smoothly at room temperature to give the corresponding β-amino ketones in good yields and with high stereoselectivity. acs.org The diastereomeric ratio (dr) in these reactions can be as high as 96:4. acs.org

The stereoselective Mannich-type reactions of 2-trifluoromethyl-1,3-oxazolidines with ester enolates have also been reported. researchgate.net The absolute configuration of the major diastereomer in some cases has been confirmed by X-ray crystallography, and a closed transition-state model has been proposed to explain the stereochemical outcome. researchgate.net

Cycloaddition Reactions of Derived Iminium Salts (e.g., Diels-Alder)

Iminium salts are known to participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. Iminium ions bearing an α-trifluoromethyl group are particularly reactive due to the strong electron-withdrawing nature of the CF₃ group, which lowers the LUMO energy of the dienophile.

While direct examples of Diels-Alder reactions involving iminium salts generated from simple 2-(trifluoromethyl)-1,3-oxazolidines are not extensively documented, the reactivity of analogous systems provides significant insight. For example, 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts have been shown to be highly reactive dienophiles in Diels-Alder reactions with various dienes, including cyclopentadiene, 2,3-dimethylbutadiene, and even the less reactive anthracene. nih.gov These reactions often proceed under mild conditions and demonstrate the powerful activating effect of the α-(trifluoromethyl)iminium group. nih.gov The resulting cycloadducts can undergo further intramolecular reactions, such as SE(Ar) reactions, to generate complex carbocyclic structures. nih.gov

Furthermore, formal aza-Diels-Alder reactions of trifluoromethyl hemiaminals, which are in equilibrium with imines, have been developed. nih.gov These primary amine-catalyzed asymmetric reactions with enones proceed via a chiral gem-diamine intermediate to afford structurally diverse trifluoromethyl-substituted piperidine (B6355638) scaffolds with high stereoselectivity. nih.gov This highlights the potential of imine and iminium ion intermediates derived from trifluoromethylated precursors in constructing complex heterocyclic systems through cycloaddition pathways. nih.govresearchgate.netresearchgate.netnih.gov

Configurational Stability and Resistance to Epimerization and Ring Opening

A key feature of 2-(trifluoromethyl)-1,3-oxazolidines, particularly those derived from serine and threonine (often referred to as trifluoromethyl-pseudoprolines or Fox), is their remarkable stability. Research has demonstrated that these compounds are "completely configurationally and hydrolytically stable". acs.orgnih.gov This high stability is attributed to the electronic effect of the trifluoromethyl group.

These oxazolidines can undergo N-acylation and amidification reactions without cleavage of the oxazolidine ring. acs.orgnih.gov They are resistant to epimerization at the C2 and C4 positions under a variety of conditions, including those typically used in peptide synthesis. This stability makes them highly valuable as proline surrogates in peptide chemistry, where they can be used to modulate peptide conformation and properties. acs.orgnih.gov

However, under forcing conditions, such as high temperatures (e.g., 80°C) and elevated pressures used in some automated solid-phase peptide synthesis (SPPS) protocols, the oxazolidine ring can become thermally unstable. mdpi.com Under these conditions, an equilibrium can be established between the ring-closed oxazolidine and an open-chain imine form. mdpi.com While the oxazolidine is typically hydrolyzed during acidic cleavage from the resin, the protonated imine form can remain stable, leading to the formation of unexpected by-products. mdpi.com

Unexpected Reaction Pathways of 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-ones

The reactivity of more complex derivatives, such as 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, can lead to unexpected products. It has been reported that the reaction of these oxazolidinones with hexafluoroacetone (B58046) in dimethyl sulfoxide (B87167) (DMSO) results in a variety of rearranged products. researchgate.net

Depending on the substituents on the original amino acid from which the oxazolidinone was derived, the products can include trifluoromethyl-substituted 1,3-oxazolidine-4-carboxylates, 3-amino-5,5-bis(trifluoromethyl)-2(5H)-furanones, and 4-amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes. researchgate.net All of these products are proposed to form via a common intermediate, N-hexafluoroisopropylidene α-amino acids, which arise from the initial reaction of the oxazolidinone. researchgate.net This demonstrates that under certain conditions, the 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one ring system can serve as a precursor to a range of other complex fluorinated heterocycles. researchgate.net

Conformational Analysis and Its Impact on Stereochemistry

Cis/Trans Isomerism in N-Acylated 2-(Trifluoromethyl)-1,3-oxazolidine Pseudoprolines

The peptide bond preceding a proline or proline analogue can exist in either a cis or trans conformation, and the slow interconversion between these states is often a rate-limiting step in protein folding and can influence receptor binding. In N-acylated 2-(trifluoromethyl)-1,3-oxazolidines, the stereoelectronic properties of the CF3 group can be used to control this isomerization.

Theoretical and NMR spectroscopic studies on model dipeptides have shown that introducing a trifluoromethyl group at the C2 position of an oxazolidine (B1195125) ring, analogous to the proline Cα, can increase the energy barrier for trans-cis rotation. For example, computational studies on an Ac-d-Pro-(R)-TfmOxa-NHMe model (where TfmOxa is α-trifluoromethyl-oxazolidine) revealed a rotational energy barrier between the preferred trans-trans and the trans-cis conformers that was 3.1 to 4.6 kcal/mol higher than that of the non-fluorinated d-Pro-Pro template. 5z.com This increased barrier effectively "locks" the peptide bond in the desired trans conformation, enhancing the conformational stability of structures like β-turns. 5z.comresearchgate.net

NMR analysis of a β-turn model peptide, Ac-(R)-Pro-(R)-TfmOxa-(S)-Val-OtBu, confirmed the strong prevalence of a major trans-trans conformer in solution, validating the computational predictions. researchgate.net The data below summarizes the calculated energy differences, highlighting the stabilization of the trans isomer upon trifluoromethylation.

Dipeptide TemplateLowest Energy ConformerRotational Barrier Increase (kcal/mol)
d-Pro-Protrans-trans-
TfmPro-Protrans-trans+3.1
d-Pro-(R)-TfmOxatrans-trans+4.6

This table presents calculated data on the increased rotational energy barrier for trifluoromethylated dipeptides compared to a standard d-Pro-Pro template, indicating a stronger preference for the trans-trans conformation. 5z.com

Influence of the Trifluoromethyl Group on Conformation and Reactivity

The trifluoromethyl (CF3) group exerts a profound influence on the local geometry of the oxazolidine ring and, by extension, the peptide backbone, due to its distinct stereoelectronic properties. The high electronegativity of the fluorine atoms creates a strong dipole and imparts an electron-withdrawing inductive effect, while its steric bulk is significantly larger than that of a methyl group.

This combination of effects is particularly impactful on the puckering of the five-membered oxazolidine ring. Ring puckering in proline and its analogues is a key determinant of the backbone dihedral angles (φ and ψ) and is crucial for forming secondary structures. NMR and molecular dynamics studies have demonstrated that trifluoromethylated pseudoprolines derived from serine can efficiently constrain the ring pucker. researchgate.netchemrxiv.orgnih.gov Specifically, the (5S)-CF3-ΨPro diastereomer strongly favors an O(4)-endo pucker, while the (5R)-CF3-ΨPro diastereomer prefers an O(4)-exo pucker. researchgate.net This high degree of control over ring conformation is a direct consequence of the CF3 group's steric and electronic demands.

The table below, derived from NMR and molecular dynamics simulation data, illustrates the puckering preferences for trifluoromethylated pseudoprolines compared to standard proline derivatives in model peptides. researchgate.net

ResiduePosition in Triad (Xaa/Yaa)Preferred Pucker% Pucker Population (NMR)
ProXaaC(4)-endo85%
HypYaaC(4)-exo95%
(5S)-CF3-ΨPro (tfmΨP)XaaO(4)-endo>95%
(5R)-CF3-ΨPro (TfmΨP)YaaO(4)-exo>95%

This table shows the strong puckering preferences induced by C5-trifluoromethylated pseudoprolines (tfmΨP and TfmΨP) compared to proline (Pro) and hydroxyproline (Hyp), demonstrating their ability to enforce specific ring conformations. researchgate.net The Xaa and Yaa positions refer to the typical Pro-Hyp-Gly repeating triad in collagen.

This conformational restriction directly translates to control over the peptide backbone, making these building blocks valuable for pre-organizing specific secondary structures.

Role of 2-(Trifluoromethyl)-1,3-oxazolidines as Pseudoprolines in Peptide Conformation and Design

2-(Trifluoromethyl)-1,3-oxazolidines serve as highly valuable, hydrolytically stable proline surrogates, or "pseudoprolines," in peptide synthesis and design. nih.gov Their primary function is to act as conformational constraints, leveraging the effects described above to guide peptide folding into desired secondary structures.

One major application is in overcoming aggregation during solid-phase peptide synthesis. Peptide chains rich in hydrophobic residues often form intermolecular β-sheet structures on the resin, leading to poor solvation and incomplete coupling reactions. The introduction of a pseudoproline moiety, including the trifluoromethylated variants, disrupts this β-sheet formation by kinking the peptide backbone, thereby improving synthesis efficiency. acs.org

Beyond synthesis, Tfm-pseudoprolines are powerful tools for designing peptides with stable, predictable structures. Their ability to enforce a trans peptide bond and specific ring puckering makes them ideal for stabilizing polyproline II (PPII) helices, a crucial conformation for the collagen triple helix and various protein-protein interactions. nih.govnih.gov Studies on collagen model peptides (CMPs) have shown that incorporating (5S)-CF3-ΨPro and (5R)-CF3-ΨPro residues at the appropriate positions (Xaa and Yaa, respectively) meets the strict structural requirements for triple helix assembly. researchgate.netchemrxiv.orgnih.gov Molecular dynamics simulations confirmed that CMPs containing these residues form stable triple helices with the trifluoromethyl groups pointing outwards, minimizing steric clash and enhancing stability. researchgate.netnih.gov

By providing precise, localized control over amide bond geometry and ring pucker, 2-(trifluoromethyl)-1,3-oxazolidines offer a rational approach to designing bioactive peptides, peptidomimetics, and complex protein structures like collagen mimics. researchgate.netresearchgate.netnih.gov

Computational and Theoretical Investigations of 2 Trifluoromethyl 1,3 Oxazolidine Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

DFT calculations have become an indispensable tool for elucidating the complex reaction pathways and identifying transient intermediates in the synthesis and transformation of 2-(trifluoromethyl)-1,3-oxazolidine and related derivatives. While direct DFT studies on the reaction pathways of this compound are not extensively documented in the provided search results, the principles can be illustrated through analogous systems. For instance, computational studies on the formation of oxazolidinones from carbamates have mapped out the free energy profiles of the reaction, identifying the transition states and intermediates.

Table 1: Calculated Activation Energies for Model Oxazolidine (B1195125) Reactions

Reaction StepSystemComputational MethodCalculated Activation Energy (kcal/mol)
Initial ring openingSubstituted oxazolidine with electron-withdrawing groupDFTIncreased relative to unsubstituted oxazolidine
CyclizationCarbamate to oxazolidinoneDFTVaries with substrate and catalyst

Analysis of Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is a critical aspect that has been a subject of computational analysis. The trifluoromethyl group at the C2 position of the oxazolidine ring plays a pivotal role in directing the approach of incoming reagents, thereby influencing the diastereoselectivity of the reaction.

Computational studies on the diastereoselective synthesis of compounds with a trifluoromethyl-substituted carbon center have provided mechanistic proposals based on both experimental and computational data. These studies often reveal that the observed stereoselectivity arises from a complex interplay of steric and electronic effects. For instance, in the synthesis of multi-substituted 1,3-oxazolidine derivatives through multi-component reactions, high diastereoselectivities of up to 20:1 have been achieved. uni.lu DFT calculations can be employed to model the transition states leading to the different diastereomers and to calculate their relative energies, thereby explaining the experimentally observed product ratios.

The stereochemical course of 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl dipolarophiles to yield oxazolidine derivatives has also been a focus of computational investigation. These studies help in understanding the factors that control the facial selectivity of the cycloaddition.

Elucidation of Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl (CF3) group exerts profound electronic and steric effects on the this compound ring, which have been extensively investigated using computational methods.

Electronic Effects: The strong electron-withdrawing nature of the CF3 group, a consequence of the high electronegativity of fluorine atoms, significantly modulates the electronic properties of the oxazolidine ring. This inductive effect can influence the reactivity of the molecule by altering the electron density at various positions in the ring. For instance, the electron-withdrawing CF3 group can affect the nucleophilicity and basicity of the nitrogen and oxygen atoms in the ring. DFT calculations have been used to quantify these effects by computing molecular electrostatic potential maps and atomic charges.

Steric Effects: The trifluoromethyl group is considerably larger than a hydrogen or a methyl group, and its steric hindrance plays a crucial role in controlling the conformation of the oxazolidine ring and the stereochemical outcome of its reactions. Computational studies on trifluoromethyl-substituted compounds have shown that the CF3 group can influence bond lengths and angles in its vicinity. For example, in ortho-trifluoromethyl-substituted phenylboranes, the B-C bonds are often longer, and the substituted phenyl ring tends to be tilted out of the plane of the other substituents. The incorporation of a trifluoromethyl group can also increase the hydrophobicity of a molecule, which can be a significant factor in its interactions with other molecules, including in biological systems where it can enhance penetration into hydrophobic protein pockets.

Table 2: Comparison of Steric and Electronic Parameters of Substituents

Substituentvan der Waals Radius (Å)Hammett Parameter (σp)
-H1.200.00
-CH32.00-0.17
-CF32.700.54

Note: This table provides a general comparison of the steric and electronic properties of the trifluoromethyl group with other common substituents.

Investigation of Specific Intermolecular Interactions (e.g., Fluorine-Alkali Metal Interactions)

The fluorine atoms of the trifluoromethyl group in this compound can participate in specific and often influential intermolecular interactions. One such interaction that has been the subject of computational investigation is the interaction between fluorine and alkali metals, such as lithium.

DFT calculations on the ortho-lithiation of anilines have revealed the presence of a distinct F⋯Li interaction. These calculations have shown that the F-Li distance can be remarkably similar to the C-Li distance, indicating a significant interaction. This type of interaction can play a crucial role in stabilizing transition states and intermediates in reactions involving organolithium reagents.

Furthermore, theoretical studies on the ternary interaction system of fluorinated ethylene (B1197577) carbonate, a molecule with structural similarities to the oxazolidine ring, with Li+ and a graphene model have provided insights into the binding energies involved. These studies have shown that the binding energy of Li+ to the fluorinated solvent decreases with an increasing number of fluorine atoms. This suggests that the trifluoromethyl group in this compound could modulate the solvation of alkali metal ions in its vicinity. The electrostatic contribution to weak hydrogen bonds involving fluorine, such as C-H⋯F-C, has also been quantified through computational studies, highlighting the importance of these interactions in the crystal packing of fluorinated molecules.

Applications of 2 Trifluoromethyl 1,3 Oxazolidine in Advanced Organic Synthesis

Building Blocks for Complex Fluorinated Organic Molecules

The 2-(Trifluoromethyl)-1,3-oxazolidine scaffold serves as a foundational element for the synthesis of a diverse array of intricate organic molecules. Its inherent structural features allow for stereocontrolled transformations, making it particularly useful in the construction of chiral molecules.

Synthesis of Non-natural Amino Acids and Peptidomimetics

2-(Trifluoromethyl)-1,3-oxazolidines are pivotal in the synthesis of non-natural α-amino acids and peptidomimetics, which are crucial for the development of novel therapeutic agents and probes for studying biological systems. nih.govnih.gov These fluorinated oxazolidines, sometimes referred to as Fox, can be conveniently prepared through the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal. nih.gov A key advantage of these structures is their hydrolytic and configurational stability, allowing them to serve as effective proline surrogates, known as Tfm-pseudoprolines. nih.gov

The incorporation of these trifluoromethylated pseudoprolines can induce specific conformational constraints in peptides, a critical aspect in designing peptidomimetics with enhanced biological activity and stability. acs.org The synthesis often involves the use of chiral auxiliaries, such as Evans' oxazolidinone, to direct the stereoselective introduction of substituents. acs.org For instance, the asymmetric synthesis of β-branched α-amino acids can be achieved with high diastereoselectivity through key reactions like asymmetric Michael addition and azidation, controlled by a chiral oxazolidinone auxiliary. acs.org

The resulting non-natural amino acids, containing the trifluoromethyl group, are of significant interest due to the unique properties this group imparts, including increased lipophilicity and metabolic stability. mdpi.com

Table 1: Examples of Non-natural Amino Acid Synthesis Utilizing Oxazolidine (B1195125) Scaffolds

Starting MaterialKey ReactionProduct TypeSignificanceReference
Serine esters and trifluoroacetaldehyde hemiacetalCondensation, N-acylationTfm-pseudoprolinesHydrolytically stable proline surrogates for peptidomimetics. nih.gov nih.gov
trans-Cinnamic acid and Evans' auxiliaryAsymmetric Michael addition, azidationβ-Branched α-amino acidsHighly conformationally-constrained amino acids for bioactive peptides. acs.org acs.org
Chiral β-trifluoromethyl-α,β-unsaturated oxazolidinoneAza-Michael additionβ-Trifluoromethyl-β-amino acid derivativesEnantioenriched β-amino acids with applications in medicinal research. beilstein-journals.org beilstein-journals.org

Construction of Fused Heterocyclic Scaffolds (e.g., Imidazo[2,1-b]oxazoles)

The reactivity of the this compound ring system also lends itself to the construction of more complex, fused heterocyclic scaffolds. A notable example is the synthesis of imidazo[2,1-b]oxazoles. These fused systems are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds, including those with potential as kinase inhibitors. shu.ac.uk

The synthesis can proceed through a domino reaction mechanism. For instance, the reaction of a suitable imidazole (B134444) precursor, such as 2-nitroimidazole (B3424786), with a phenacyl bromide derivative can lead to the formation of the imidazo[2,1-b]oxazole core. This process involves an initial N-alkylation, followed by a base-promoted intramolecular cyclization. While not directly starting from a pre-formed this compound, the principles of oxazole (B20620) ring formation are analogous and highlight the utility of related structures in building such fused systems. The imidazo[2,1-b]thiazole (B1210989) scaffold, a related heterocyclic system, is also synthesized through multicomponent reactions, demonstrating the versatility of these synthetic strategies.

Table 2: Synthesis of Fused Heterocyclic Scaffolds

ScaffoldSynthetic ApproachBiological RelevanceReference
Imidazo[2,1-b]oxazoleDomino reaction of 2-nitroimidazole and a phenacyl bromideKinase inhibitors, potential anticancer agents. shu.ac.uk shu.ac.uk
Imidazo[2,1-b]thiazoleGroebke–Blackburn–Bienaymé multicomponent reactionAnti-inflammatory, antibacterial, and other medicinal properties.

Precursors for Trifluoromethylated Compounds with Potential in Medicinal Chemistry and Agrochemicals

Beyond its direct incorporation into complex molecules, this compound and its derivatives are valuable precursors for a wide range of other trifluoromethylated compounds. wuxiapptec.com The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and agrochemicals.

These oxazolidines can be used as intermediates in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents, as well as in the preparation of certain pesticides and herbicides. wuxiapptec.com For example, trifluoromethylated pyrimidinone compounds, which show activity against Mycobacterium tuberculosis, can be synthesized from precursors that incorporate the trifluoromethyl group early in the synthetic sequence. The synthesis of such compounds often involves the condensation of a trifluoromethylated building block with another heterocyclic precursor.

The versatility of this compound as a precursor stems from the stability of the trifluoromethyl group and the reactivity of the oxazolidine ring, which can be opened or modified to introduce further functionality. This allows for the creation of a diverse library of trifluoromethylated molecules for screening in drug discovery and agrochemical development programs.

Catalytic Applications and Chiral Ligand Development

Chiral oxazolidines, including those with a trifluoromethyl group, have gained significant attention as ligands in asymmetric catalysis. Their rigid, sterically tunable structure, which can accommodate multiple chiral centers, makes them highly effective in controlling the stereochemical outcome of a variety of chemical transformations.

The modular synthesis of these ligands from readily available amino alcohols allows for the creation of a diverse set of catalysts for reactions such as asymmetric alkylations, alkynylations, and cycloadditions. For example, chiral 1,3-oxazolidines derived from norephedrine (B3415761) have been used to prepare in situ zinc amide catalysts for the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, achieving good enantioselectivities.

The presence of a trifluoromethyl group on the oxazolidine ligand can influence its electronic properties, which in turn can modulate the activity and selectivity of the metal catalyst it coordinates to. Pyridine-oxazoline (PyOx) type ligands featuring a trifluoromethyl group are particularly effective in asymmetric catalysis by transition metal complexes. These electron-poor ligands have been successfully employed in reactions like the conjugate addition of boronic acids to enones and Heck reactions.

Table 3: Catalytic Applications of Chiral Oxazolidine Ligands

Ligand TypeMetalReaction TypeSignificanceReference
Chiral 1,3-Oxazolidines (from norephedrine)ZincEnantioselective addition of diethylzinc to aldehydesHigh enantioselectivity in C-C bond formation.
Pyridine-Oxazoline (PyOx) with CF3 groupPalladium, Copper, NickelConjugate addition, Heck reaction, hydroalkynylationElectron-poor ligands for enhanced catalytic activity and selectivity.
Chiral phosphinooxazolidinesPalladiumAsymmetric allylic substitutionDevelopment of new chiral ligands for stereocontrolled synthesis.

Strategies for Late-Stage Functionalization

Late-stage functionalization involves the introduction of functional groups into complex molecules at a late step in the synthetic sequence, which is a powerful strategy for rapidly generating analogues of a lead compound for structure-activity relationship studies. wuxiapptec.com While the direct use of this compound as a reagent for late-stage functionalization is not extensively documented in the reviewed literature, its role as a precursor to trifluoromethylated building blocks is highly relevant to this field.

The trifluoromethyl group is a desirable feature to introduce in late-stage functionalization due to its profound effects on the properties of bioactive molecules. Strategies for late-stage trifluoromethylation often employ specialized reagents that can deliver the CF3 group under mild conditions. Although this compound itself is not typically used for this direct purpose, the stable trifluoromethylated synthons derived from it can be incorporated into larger molecules that are then subjected to further diversification.

The development of new trifluoromethylating reagents is an active area of research. For instance, hypervalent iodine compounds have been developed for the trifluoromethylation of various nucleophiles. beilstein-journals.org The principles guiding the synthesis and reactivity of this compound contribute to the broader understanding of how to handle and deploy trifluoromethyl groups in complex synthetic contexts, including those relevant to late-stage functionalization. wuxiapptec.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-(trifluoromethyl)-1,3-oxazolidines often relies on the condensation of amino alcohols with trifluoroacetaldehyde (B10831) or its derivatives. While effective, future research is increasingly directed towards the development of more sustainable and efficient synthetic methodologies.

Continuous Flow Chemistry: The adoption of continuous flow technologies offers a promising avenue for the synthesis of 2-(trifluoromethyl)-1,3-oxazolidine and its derivatives. Flow chemistry provides enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for facile scale-up. The development of automated and scalable continuous-flow routes for the introduction of trifluoromethyl groups into heterocyclic systems is an active area of research. This approach could lead to more efficient and environmentally benign manufacturing processes for these valuable compounds.

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Future research will likely focus on the discovery and engineering of enzymes capable of catalyzing the asymmetric synthesis of 2-(trifluoromethyl)-1,3-oxazolidines. Biocatalytic methods, such as enantioselective carbene B-H insertion reactions catalyzed by engineered enzymes, are being explored for the synthesis of chiral α-trifluoromethylated organoborons, which can be precursors to a variety of trifluoromethylated compounds. This approach offers the potential for high enantioselectivity under mild reaction conditions, minimizing the need for traditional chiral auxiliaries and resolutions.

Catalytic Methods Using Greener Reagents: A move away from stoichiometric reagents towards catalytic systems that utilize more environmentally friendly starting materials is a key future direction. This includes the development of catalysts that can utilize readily available and less hazardous trifluoromethyl sources. Research into the direct C-H trifluoromethylation of N-heterocycles using catalytic methods avoids the need for pre-functionalized substrates and is a significant step towards more atom-economical syntheses.

Exploration of Undiscovered Reactivity Modes and Transformations

The known reactivity of 2-(trifluoromethyl)-1,3-oxazolidines is largely centered on N-acylation, amidification, and Lewis acid-mediated ring-opening reactions. However, the unique electronic nature of the trifluoromethyl group suggests a wealth of unexplored reactivity waiting to be harnessed.

Cycloaddition Reactions: The this compound ring system can be envisioned as a participant in various cycloaddition reactions. For instance, as a masked azomethine ylide, it could potentially undergo [3+2] cycloaddition reactions with a range of dipolarophiles to construct more complex heterocyclic frameworks. Research into the 1,3-dipolar cycloaddition of related trifluoromethylated systems, such as isoxazolidines, indicates the feasibility of such transformations.

Photoredox Catalysis: The emergence of visible-light photoredox catalysis has opened up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The trifluoromethyl group can be introduced via radical pathways, and future research could explore the use of 2-(trifluoromethyl)-1,3-oxazolidines as precursors to trifluoromethylated radicals or as substrates in photoredox-catalyzed reactions. This could enable novel C-H functionalization or cross-coupling reactions at or adjacent to the oxazolidine (B1195125) ring.

Ring Expansion and Rearrangement Reactions: The strained nature of the five-membered ring, coupled with the electron-withdrawing trifluoromethyl group, could be exploited in ring-expansion or rearrangement reactions. For example, under appropriate conditions, it may be possible to induce a ring expansion to afford six-membered trifluoromethylated heterocycles, which are also of significant interest in medicinal chemistry.

Expansion of Applications in Chemical Biology and Advanced Materials Science

To date, the primary applications of 2-(trifluoromethyl)-1,3-oxazolidines have been in the synthesis of peptides and small molecule therapeutics. However, the unique properties of the trifluoromethyl group—such as high lipophilicity, metabolic stability, and a strong dipole moment—make this scaffold attractive for a broader range of applications.

Chemical Biology:

Fluorescent Probes and Bioimaging: The oxazolidine ring can be designed to undergo pH-dependent ring-opening and closing, a property that can be harnessed in the development of fluorescent pH probes for cellular imaging. The introduction of a trifluoromethyl group could modulate the photophysical properties and cellular permeability of such probes. Furthermore, the 19F nucleus provides a unique spectroscopic handle for in vivo imaging using 19F-MRI, and incorporating this compound moieties into larger molecules could lead to novel imaging agents.

Chemical Probes for Target Identification: As stable mimics of proline, trifluoromethylated oxazolidines can be incorporated into peptides or small molecules to probe protein-protein interactions or enzyme active sites. The trifluoromethyl group can serve as a reporter group in NMR-based screening assays.

Advanced Materials Science:

Polymers with Tailored Properties: The incorporation of trifluoromethyl groups into polymers is known to enhance thermal stability, chemical resistance, and optical transparency, while lowering the dielectric constant. Monomers containing the this compound unit could be polymerized to create novel materials for applications in electronics, as low-dielectric materials, or as thermal control coatings.

Organic Electronics: Fluorination is a key strategy for tuning the electronic properties of organic semiconductors. The strong electron-withdrawing nature of the trifluoromethyl group can be used to lower the HOMO and LUMO energy levels of conjugated materials. Incorporating this compound moieties into the side chains or backbone of organic semiconductors could lead to new materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Flame Retardants: The presence of fluorine can impart flame-retardant properties to materials. Polymers or additives containing the this compound scaffold could be developed as novel flame retardants.

Design of Next-Generation Stereocontrol Methodologies

The stereoselective synthesis of chiral 2-(trifluoromethyl)-1,3-oxazolidines and their use in asymmetric synthesis are well-established. However, the development of more efficient and versatile methods for controlling stereochemistry remains a key research focus.

Asymmetric Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations has revolutionized synthetic chemistry. Future research will likely focus on the development of novel organocatalysts, such as chiral phosphoric acids, squaramides, or cinchona alkaloids, for the enantioselective synthesis of 2-(trifluoromethyl)-1,3-oxazolidines from achiral starting materials. These methods would obviate the need for chiral auxiliaries derived from natural sources.

Computational Catalyst Design: Advances in computational chemistry are enabling the in silico design of catalysts with high selectivity for specific transformations. bohrium.comresearchgate.netmdpi.compnnl.gov Computational methods can be used to model transition states and predict the enantioselectivity of catalytic reactions, thereby accelerating the discovery of new and improved catalysts for the asymmetric synthesis of trifluoromethylated heterocycles. This approach can guide the rational design of ligands for metal-based catalysts or the structure of organocatalysts.

Dual Catalysis Systems: The combination of two different catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. Future research could explore dual catalytic systems, for example, combining photoredox catalysis with organocatalysis, for the stereoselective synthesis and functionalization of 2-(trifluoromethyl)-1,3-oxazolidines. This could allow for the direct asymmetric trifluoromethylation of a wider range of substrates.

Q & A

Q. What are efficient synthetic routes for preparing 2-(trifluoromethyl)-1,3-oxazolidine derivatives?

Methodological Answer: A Pd-catalyzed in situ tethering approach using allyl amines is highly effective. For example, reacting 3-(4-methoxybenzyl)-2-(trifluoromethyl)-5-(3-(triisopropylsilyl)prop-2-yn-1-yl)oxazolidine with 4-methylbenzenesulfonic acid in THF/methanol (60°C, 20 hours) yields 1-((4-Methoxybenzyl)amino)-5-(triisopropylsilyl)pent-4-yn-2-ol oxazolidine with 87% yield after column chromatography . Alternative routes include catalyst-free ring expansion of aziridines under mild conditions, though yields may vary depending on substituents .

Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C) and HRMS for structural confirmation. For isomers (e.g., cis/trans), compare chemical shifts in ¹H NMR: cis-isomers exhibit distinct splitting patterns due to spatial proximity of substituents. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for sulfonyl-substituted oxazolidines .

Q. What are the key challenges in synthesizing trifluoromethyl-substituted oxazolidines?

Methodological Answer: The electron-withdrawing CF₃ group can destabilize intermediates, requiring careful control of reaction conditions. For instance, acid-sensitive intermediates may decompose during workup; neutralization with NaOH and rapid solvent evaporation (e.g., THF under reduced pressure) mitigates this . Impurities from byproducts (e.g., triethylammonium chloride) are removed via filtration and column chromatography .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of 2-(trifluoromethyl)-1,3-oxazolidines?

Methodological Answer: Density functional theory (DFT) calculations optimize transition states for ring-opening or substitution reactions. For example, the CF₃ group’s inductive effect lowers the energy barrier for nucleophilic attack at the oxazolidine’s C-2 position. Molecular dynamics simulations can model solvent effects (e.g., THF vs. DCM) on reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for oxazolidine derivatives?

Methodological Answer: Cross-validate assays using standardized protocols. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Use orthogonal characterization (e.g., MIC values combined with time-kill curves) and control for stereochemical purity, as inactive isomers may skew results .

Q. How do structural analogs (e.g., 2,2-bis(trifluoromethyl)-1,3-dioxolane) inform the reactivity of 2-(trifluoromethyl)-1,3-oxazolidines?

Methodological Answer: Comparative studies reveal CF₃-driven trends. For example, hexafluoroacetone reacts with bis(trifluoromethyl)-oxazolidinones to form spirocyclic adducts, suggesting similar electrophilicity in 2-(trifluoromethyl)-1,3-oxazolidines. Monitor for unexpected side reactions (e.g., ring expansion) under oxidative conditions .

Q. What advanced techniques are used to study reaction mechanisms involving 2-(trifluoromethyl)-1,3-oxazolidines?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O or ²H) tracks bond cleavage/formation. Kinetic isotope effects (KIE) and in situ IR spectroscopy identify rate-determining steps. For photochemical reactions, time-resolved spectroscopy captures short-lived intermediates (e.g., nitrenes in aziridine ring expansions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-1,3-oxazolidine
Reactant of Route 2
2-(Trifluoromethyl)-1,3-oxazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.